molecular formula C16H19N5O B6434890 1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one CAS No. 2549010-13-9

1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one

Cat. No.: B6434890
CAS No.: 2549010-13-9
M. Wt: 297.35 g/mol
InChI Key: KXYIRAQYEXUHLP-UHFFFAOYSA-N
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Description

This compound features a complex bicyclic scaffold combining a pyrido[3,4-d]pyrimidine ring fused to an octahydropyrrolo[2,3-c]pyrrole system, with a 2-methylacetyl substituent at the 5-position.

Properties

IUPAC Name

1-(2-methyl-1-pyrido[3,4-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-10-5-12-7-20(11(2)22)8-15(12)21(10)16-13-3-4-17-6-14(13)18-9-19-16/h3-4,6,9-10,12,15H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYIRAQYEXUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CN(CC2N1C3=NC=NC4=C3C=CN=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Synthetic Yield Physical Properties Reference
1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one (Target) Pyrido[3,4-d]pyrimidine + octahydropyrrolo[2,3-c]pyrrole 2-methylacetyl group at pyrrolidine position Not reported Not reported
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one Pyrrolo[2,3-d]pyrimidine + indoline 4-amino-7-methylpyrimidine, 5-chloropyridinyl, 4-fluoroindoline 64% Not reported
2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-c]pyrimidine + chromenone 3-fluorophenyl, 5-fluorochromenone, pyrrolo[2,3-b]pyridine 20% MP: 303–306°C; Mass: 536.4 (M++1)
5-ethenyl-1H,3H,4H-pyrano[3,4-c]pyridin-1-one Pyrano[3,4-c]pyridine Ethenyl group at position 5, lactone structure Not reported Not reported

Structural and Functional Insights

Core Heterocycles: The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from analogs with pyrrolo[2,3-d]pyrimidine (e.g., compound 19 in ) or pyrazolo[3,4-c]pyrimidine (e.g., Example 64 in ).

Substituent Effects :

  • The 2-methylacetyl group in the target compound may improve solubility compared to the 5-chloropyridinyl group in compound 19 .
  • Fluorinated analogs (e.g., 4-fluoroindoline in , 3-fluorophenyl in ) demonstrate how halogenation enhances bioavailability and target affinity, suggesting opportunities for optimizing the target compound.

Synthetic Efficiency :

  • The low yield (20%) of the pyrazolo-pyrimidine analog in contrasts with the 64% yield of compound 19 , highlighting challenges in coupling boronic acids to complex heterocycles. The target compound’s synthesis route remains undefined but may benefit from optimized palladium-catalyzed cross-coupling strategies .

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